

Leupeptin Hemisulfate: Solubility, Applications, and Protocols for Researchers

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Compound of Interest

Compound Name: *Leupeptin (hemisulfate)*

Cat. No.: *B10800245*

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Application Note: Leupeptin Hemisulfate in Protease Inhibition

Leupeptin hemisulfate is a potent, reversible inhibitor of a broad spectrum of serine and cysteine proteases.^{[1][2][3]} Derived from microbial sources or synthesized, it is widely employed in biochemical and cell biology research to prevent proteolytic degradation of proteins during extraction and purification procedures. Its efficacy against proteases such as trypsin, plasmin, papain, and cathepsins makes it an essential component of many protease inhibitor cocktails.^{[1][4][5][6]}

This document provides detailed information on the solubility of leupeptin hemisulfate in common laboratory solvents, along with a standard protocol for its use in cell lysis and protein extraction for downstream applications like Western blotting.

Data Presentation: Solubility of Leupeptin Hemisulfate

The solubility of leupeptin hemisulfate can vary between suppliers and is influenced by factors such as temperature and the purity of the compound. The following table summarizes the reported solubility in water, dimethyl sulfoxide (DMSO), and ethanol.

Solvent	Solubility Range (mg/mL)	Molar Concentration (mM)	Notes
Water	10 - 100[1][2][4][7][8][9][10]	~21 - 210	Solutions are stable for about one week at 4°C and for one month when stored at -20°C.[5][8] Working solutions are best prepared fresh.
DMSO	15 - 95[3][6][7][9][11][12]	~31 - 200	Warmed DMSO may be required to achieve higher concentrations.[7]
Ethanol	30 - 95[1][7][9][10][12]	~63 - 200	Soluble in ethanol.[10][12][13]

Note: The molecular weight of leupeptin hemisulfate is approximately 475.6 g/mol .[11][12][14]

Experimental Protocols: Cell Lysis and Protein Extraction

This protocol details the use of leupeptin hemisulfate in the preparation of a cell lysate for subsequent protein analysis, such as Western blotting. The typical working concentration of leupeptin is between 10-100 μ M.[5][11][13]

Materials:

- Leupeptin hemisulfate powder
- Sterile, pure water, or DMSO for stock solution preparation
- Cell culture plates with adherent or suspension cells
- Phosphate-buffered saline (PBS), ice-cold

- Lysis buffer (e.g., RIPA buffer)
- Protease inhibitor cocktail (optional, if not preparing a custom cocktail)
- Microcentrifuge tubes, pre-chilled
- Cell scraper (for adherent cells)
- Refrigerated microcentrifuge
- Protein assay kit (e.g., BCA or Bradford)

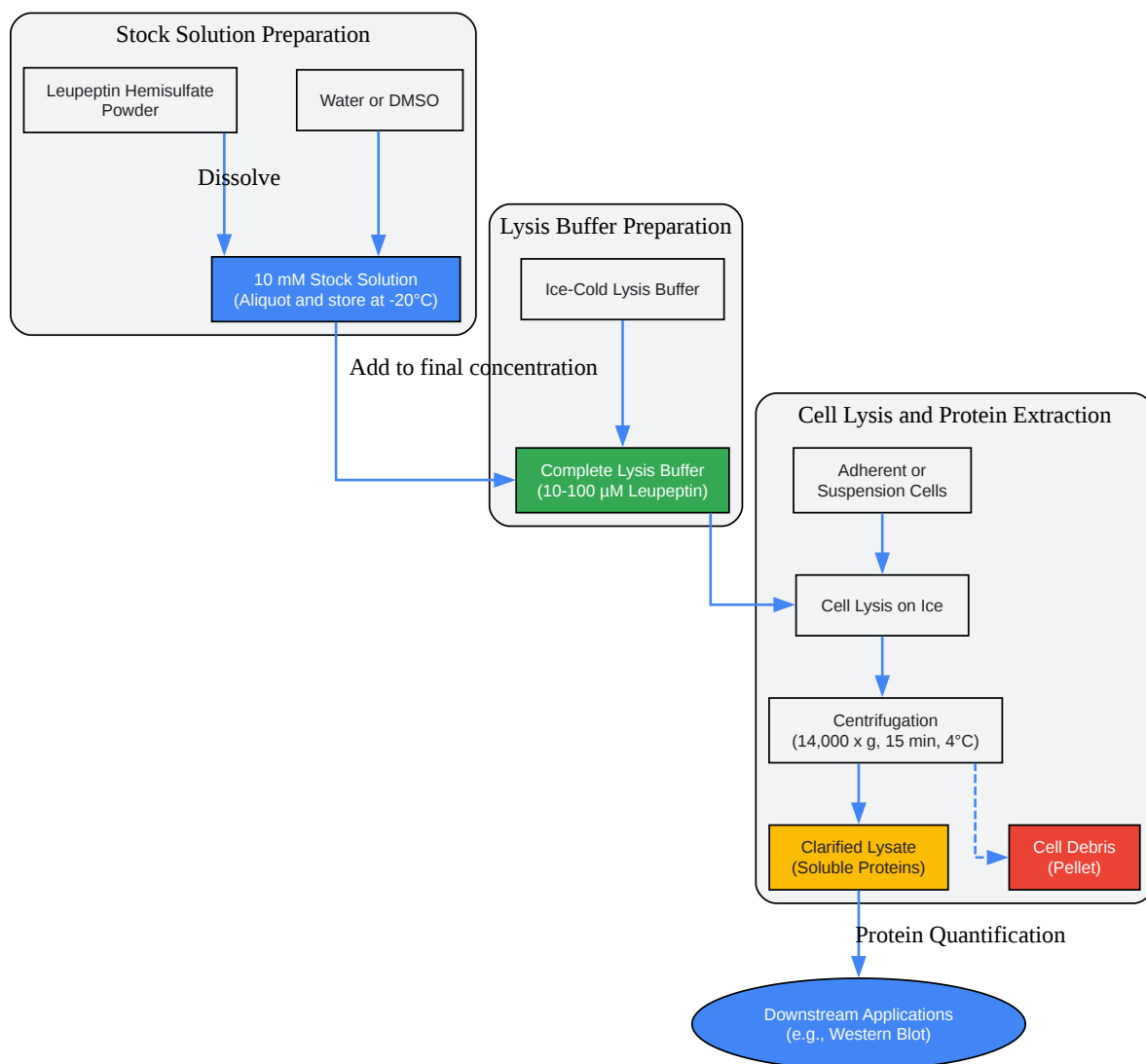
Procedure:

- Preparation of Leupeptin Hemisulfate Stock Solution:
 - To prepare a 10 mM stock solution, dissolve 4.76 mg of leupeptin hemisulfate in 1 mL of sterile water or DMSO.[\[11\]](#)
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.[\[5\]](#)
- Preparation of Complete Lysis Buffer:
 - On the day of the experiment, thaw an aliquot of the leupeptin stock solution on ice.
 - Add the leupeptin stock solution to the ice-cold lysis buffer to a final working concentration of 10-100 μ M. For a 10 μ M final concentration, add 1 μ L of the 10 mM stock solution to 1 mL of lysis buffer.
 - If using other protease inhibitors, add them to the lysis buffer at their recommended concentrations.
- Cell Lysis:
 - For Adherent Cells:

- Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
- Aspirate the PBS and add the complete lysis buffer to the plate.
- Use a cell scraper to gently scrape the cells off the plate in the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- For Suspension Cells:
 - Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
 - Discard the supernatant and wash the cell pellet once with ice-cold PBS.
 - Centrifuge again, discard the supernatant, and resuspend the cell pellet in the complete lysis buffer.
- Incubation and Clarification:
 - Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete cell lysis.
 - Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
- Protein Quantification and Storage:
 - Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
 - Determine the protein concentration of the lysate using a standard protein assay.
 - The lysate is now ready for downstream applications. For short-term storage, keep the lysate at -20°C. For long-term storage, store at -80°C.

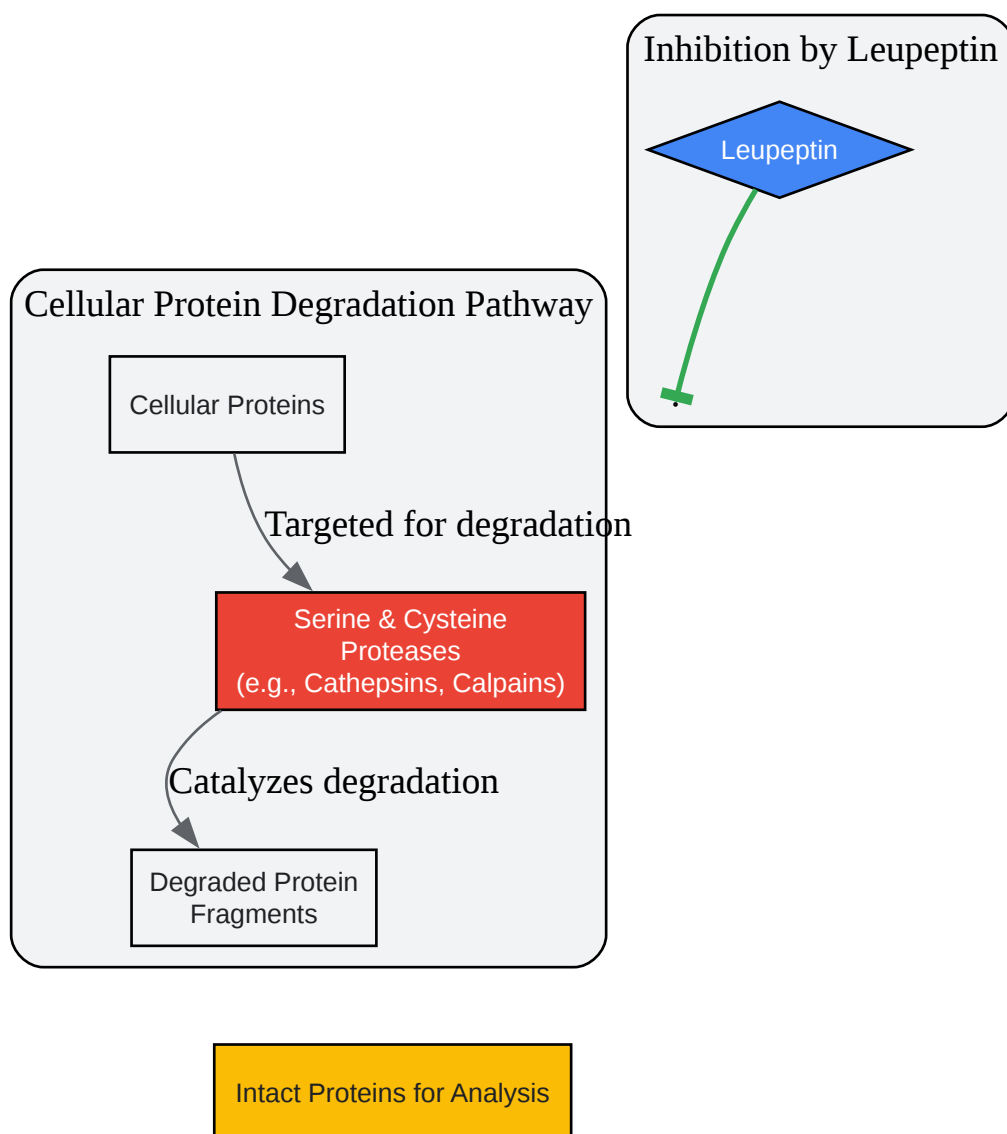
Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving the use of leupeptin hemisulfate.



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Caption: Workflow for Protein Extraction using Leupeptin.



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Caption: Leupeptin's Mechanism of Action in Lysates.

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